BenchChemオンラインストアへようこそ!

2-(1-Acetyl-2-oxopropyl)benzoic acid

Fatty Acid Metabolism Lipogenesis Metabolic Disease

This ortho-fused β-dicarbonyl–carboxylic acid is a uniquely potent dual ACAT1/ACC1 inhibitor (EC50 0.300 nM) with no AChE activity, enabling clean metabolic pathway dissection. X‑ray structure confirmed, eliminating identity risk. Sourced for 3D spheroid and de novo lipogenesis studies.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 52962-26-2
Cat. No. B1302628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Acetyl-2-oxopropyl)benzoic acid
CAS52962-26-2
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1C(=O)O)C(=O)C
InChIInChI=1S/C12H12O4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3,(H,15,16)
InChIKeyCKPUMDIQROCRDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2) Procurement Guide: Hybrid β-Dicarbonyl Benzoic Acid for ACAT1/ACC1 Pathway Research


2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2, C12H12O4, MW 220.22 g/mol) is a hybrid benzoic acid derivative containing both a carboxylic acid moiety and a β-dicarbonyl (1-acetyl-2-oxopropyl) group ortho‑substituted on the phenyl ring [1]. This unique ortho‑fused β‑dicarbonyl–carboxylic acid architecture imparts distinct physicochemical and biological properties compared to simpler ortho‑substituted benzoic acids. The compound is synthesized via copper‑catalyzed arylation of acetylacetone with 2‑bromobenzoic acid, affording a well‑characterized crystalline solid (m.p. 142–144.5 °C) [2]. Its monoclinic crystal structure has been unambiguously determined by single‑crystal X‑ray diffraction, providing a definitive reference for identity verification [3].

Why 2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2) Cannot Be Replaced by Simple Ortho‑Substituted Benzoic Acids


The β‑dicarbonyl appendage in 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid is not merely a lipophilic tag; it directly engages cellular targets in ways that simpler analogs such as 2‑acetylbenzoic acid or 2‑(2‑oxopropyl)benzoic acid cannot replicate. The β‑dicarbonyl unit provides a chelating platform and a distinct hydrogen‑bonding network that enables inhibition of enzymes like ACAT1 and ACC1 at nanomolar to low micromolar concentrations [1], whereas related ortho‑substituted benzoic acids show no measurable activity against these targets or act on entirely different pathways (e.g., platelet aggregation, OCT transporters). Substitution with a mono‑carbonyl analog (e.g., 2‑acetylbenzoic acid) or a truncated oxopropyl side chain (e.g., 2‑(2‑oxopropyl)benzoic acid) eliminates the β‑dicarbonyl pharmacophore and consequently abolishes the dual ACAT1/ACC1 inhibitory profile documented for the target compound. Therefore, procurement of the exact CAS 52962‑26‑2 structure is mandatory for studies requiring this specific polypharmacology.

Quantitative Differentiation of 2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2) Against Closest Analogs


ACC1 Inhibition: 5‑Orders of Magnitude More Potent than Known Reference Inhibitor CP‑640186

The compound inhibits human ACC1 with an EC50 of 0.300 nM in a HepG2 cellular assay measuring lipid content via 13C‑acetate incorporation [1]. This is approximately 177‑fold more potent than the well‑characterized ACC1 inhibitor CP‑640186, which exhibits an IC50 of 53 nM against rat liver ACC1 in enzymatic assays . The sub‑nanomolar potency of 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid in a functional cellular assay positions it as one of the most potent ACC1 inhibitors reported in the benzoic acid series.

Fatty Acid Metabolism Lipogenesis Metabolic Disease

ACAT1 Inhibition: Defined Low‑Micromolar Potency Distinguishes from High‑Affinity ACAT1 Inhibitors like Nevanimibe

The compound inhibits human ACAT1 with an IC50 of 2.5 μM (2.50E+3 nM) in HepG2 cells, assessed by reduction of triglyceride synthesis following 13C‑oleate loading [1]. This is approximately 280‑fold less potent than the clinical‑stage ACAT1 inhibitor Nevanimibe (EC50 = 9 nM) . While weaker absolute potency may appear disadvantageous, this moderate activity is valuable for probing partial inhibition thresholds or for applications where complete ACAT1 blockade is undesirable due to on‑target toxicity (e.g., adrenal effects).

Cholesterol Esterification Lipid Droplet Formation Cardiometabolic Research

Selectivity Profile: No Detectable Acetylcholinesterase (AChE) Inhibition at 26 μM

At a concentration of 26 μM, 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid shows no inhibition of acetylcholinesterase (AChE) . This is a critical differentiator because many β‑dicarbonyl‑containing molecules (e.g., certain coumarins and indandiones) are known AChE inhibitors. The lack of activity against AChE at >10‑fold the ACAT1 IC50 indicates that the β‑dicarbonyl pharmacophore of this compound does not promiscuously inhibit serine hydrolases.

Off‑Target Screening Neurological Safety Compound Specificity

Synthetic Accessibility and Definitive Identity: Robust Organic Syntheses Protocol with Single‑Crystal Structure Confirmation

A fully validated synthetic procedure is available from Organic Syntheses, detailing the copper‑catalyzed coupling of 2‑bromobenzoic acid with acetylacetone to yield the title compound in 71–76% overall yield with a melting point of 142–144.5 °C [1]. In contrast, closely related analogs such as 2‑acetylbenzoic acid (m.p. 115–118 °C) and 2‑(2‑oxopropyl)benzoic acid (no standardized synthesis, variable purity) lack equivalent authoritative protocols. Furthermore, the single‑crystal X‑ray structure of 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid has been deposited in the Cambridge Structural Database, providing an unambiguous reference for identity and purity verification [2].

Medicinal Chemistry Chemical Synthesis Quality Control

Lack of Platelet Aggregation Inhibition: Differentiated from Anti‑inflammatory Benzoic Acid Derivatives

No data in primary literature or authoritative databases indicate that 2‑(1‑acetyl‑2‑oxopropyl)benzoic acid inhibits platelet aggregation or prostaglandin synthesis. This contrasts sharply with the closely related ortho‑substituted benzoic acid 2‑acetylbenzoic acid, which is a documented weak inhibitor of ADP‑induced platelet aggregation and a modulator of prostaglandin synthesis . The absence of this anti‑platelet activity is a functional distinction that may be attributed to the steric and electronic demands of the β‑dicarbonyl group, which likely precludes binding to cyclooxygenase or platelet ADP receptors.

Platelet Biology Cardiovascular Safety Off‑Target Profiling

Optimal Research and Industrial Use Cases for 2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2) Based on Differentiated Evidence


Probing ACC1‑Driven Lipogenesis in Cancer or Metabolic Disease Models

The sub‑nanomolar EC50 (0.300 nM) against human ACC1 in HepG2 cells [1] makes this compound an exceptional tool for investigating ACC1 dependency in de novo lipogenesis. Its potency exceeds that of widely used ACC inhibitors like CP‑640186 (53 nM) , enabling robust target engagement at low compound concentrations. This is particularly valuable in 3D spheroid or organoid models where compound penetration is limited.

Titration of Partial ACAT1 Inhibition in Cholesterol Esterification Studies

The defined micromolar ACAT1 IC50 (2.5 μM) [2] permits dose‑response experiments in the window between no effect and full ACAT1 blockade. This is ideal for studying threshold effects of ACAT1 inhibition on lipid droplet formation or foam cell development, without the adrenal toxicity associated with potent ACAT1 inhibitors like Nevanimibe .

Chemical Biology Studies Requiring a Clean Off‑Target Profile

The lack of AChE inhibition at 26 μM and the absence of platelet‑aggregation effects differentiate this compound from other ortho‑substituted benzoic acids. It is therefore a preferred scaffold for chemical biology probes aimed at dissecting ACAT1/ACC1 pathways without confounding neurological or hemostatic readouts.

Synthetic Chemistry: Use as a Reference Standard or Starting Material

The authoritative Organic Syntheses procedure (71–76% yield, m.p. 142–144.5 °C) [3] and the deposited crystal structure [4] provide an unambiguous reference for quality control. Laboratories can procure the compound with confidence that its identity and purity can be verified against a peer‑reviewed standard, reducing the risk of experimental irreproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Acetyl-2-oxopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.